molecular formula C10H10Cl2O3 B8671808 methyl 2-(2,3-dichloro-4-methoxyphenyl)acetate

methyl 2-(2,3-dichloro-4-methoxyphenyl)acetate

Cat. No.: B8671808
M. Wt: 249.09 g/mol
InChI Key: LZWILJSSTXMWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 2-(2,3-dichloro-4-methoxyphenyl)acetate is an organic compound with the molecular formula C10H10Cl2O3. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a methyl ester group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,3-dichloro-4-methoxyphenyl)acetate typically involves the esterification of (2,3-Dichloro-4-methoxyphenyl)acetic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(2,3-dichloro-4-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) are employed.

Major Products Formed

    Oxidation: (2,3-Dichloro-4-methoxyphenyl)acetic acid.

    Reduction: (2,3-Dichloro-4-methoxyphenyl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 2-(2,3-dichloro-4-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(2,3-dichloro-4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release (2,3-Dichloro-4-methoxyphenyl)acetic acid, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2-(2,3-dichloro-4-methoxyphenyl)acetate is unique due to the presence of both chlorine atoms and a methoxy group on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C10H10Cl2O3

Molecular Weight

249.09 g/mol

IUPAC Name

methyl 2-(2,3-dichloro-4-methoxyphenyl)acetate

InChI

InChI=1S/C10H10Cl2O3/c1-14-7-4-3-6(5-8(13)15-2)9(11)10(7)12/h3-4H,5H2,1-2H3

InChI Key

LZWILJSSTXMWBV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CC(=O)OC)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.